![molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzopyren-3-one CAS No. 853925-19-6](/img/structure/B588232.png)
1,11,12,12a-Tetrahydro-benzopyren-3-one
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Description
“1,11,12,12a-Tetrahydro-benzopyren-3-one” is a chemical compound with the molecular formula C20H16O and a molecular weight of 272.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,11,12,12a-Tetrahydro-benzopyren-3-one” consists of 20 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . For a detailed structure, you may refer to resources like PubChem .Scientific Research Applications
Molecular Interactions and Complexes
Research has shown interest in the interactions between purines and polycyclic aromatic hydrocarbons, such as pyrene and benzopyrene derivatives. For instance, a study investigated the crystal structures of molecular complexes between tetramethyluric acid and pyrene, providing insights into the potential interactions and binding affinities between similar compounds (Santis, Giglio, Liquori, & Ripamonti, 1961).
Synthesis and Chemical Properties
Synthetic pathways and chemical properties of related compounds, such as tetrahydroisocoumarins and tetrahydroindenoindoles, have been explored to understand their chemical behavior and potential applications in fields like insecticides and organic synthesis. A notable study synthesized an insecticidal tetrahydroisocoumarin, highlighting the synthetic routes and chemical characteristics of such compounds (Uchida, Ishigami, Watanabe, & Kitahara, 2007).
Luminescence Properties
The luminescence properties of tetrols, derived from the hydrolysis of DNA adducts of polycyclic aromatic hydrocarbons like benzo(a)pyrene, have been studied to propose their use as biomarkers for exposure to these compounds. Research on the effects of heavy-atom salts on the luminescence properties of such derivatives suggests potential applications in detecting and quantifying DNA adducts in biological samples (Corley & Hurtubise, 1994).
Environmental and Biological Implications
Rotenone, a compound structurally similar to 1,11,12,12a-Tetrahydro-benzopyren-3-one, has been studied for its implications in Parkinson's disease, highlighting the importance of understanding the biological and environmental impacts of such compounds. This research has provided insights into the mechanisms of neurodegeneration and the potential risks associated with exposure to similar compounds (Radad et al., 2019).
properties
IUPAC Name |
2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLQXBUKJCILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858441 |
Source
|
Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one | |
CAS RN |
853925-19-6 |
Source
|
Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.